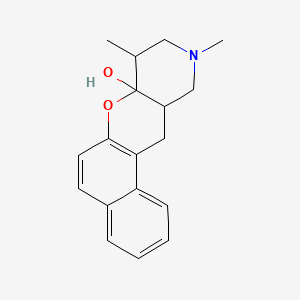
Naranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Naranol involves multiple steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the tetracyclic core structure through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Naranol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Naranol has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying tetracyclic structures and their reactivity. In biology and medicine, this compound’s reported antidepressant, anxiolytic, and antipsychotic activities make it a compound of interest for developing new therapeutic agents.
Wirkmechanismus
The mechanism by which Naranol exerts its effects is not fully understood. it is believed to interact with neurotransmitter systems in the brain, potentially modulating the activity of serotonin, dopamine, and norepinephrine. These interactions may contribute to its reported antidepressant, anxiolytic, and antipsychotic activities. Further research is needed to elucidate the precise molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Naranol can be compared to other tetracyclic compounds, such as mirtazapine and maprotiline, which are also used as antidepressants. While these compounds share a similar core structure, this compound’s unique substituents and specific ring fusion patterns distinguish it from other tetracyclic antidepressants. This uniqueness may contribute to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
22292-91-7 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
13,15-dimethyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8-pentaen-12-ol |
InChI |
InChI=1S/C18H21NO2/c1-12-10-19(2)11-14-9-16-15-6-4-3-5-13(15)7-8-17(16)21-18(12,14)20/h3-8,12,14,20H,9-11H2,1-2H3 |
InChI-Schlüssel |
RQYOELZDSAMKIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC2C1(OC3=C(C2)C4=CC=CC=C4C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl]cyclopentanol](/img/structure/B14165457.png)
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)

![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
![methyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B14165495.png)

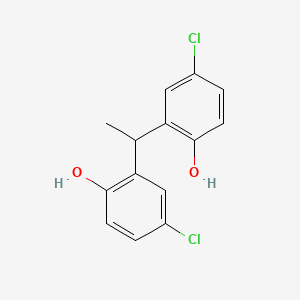
![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)
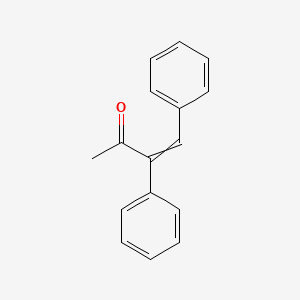
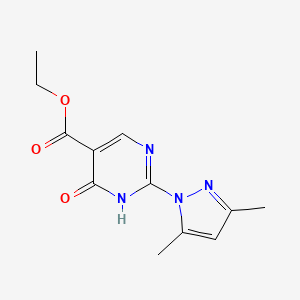
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
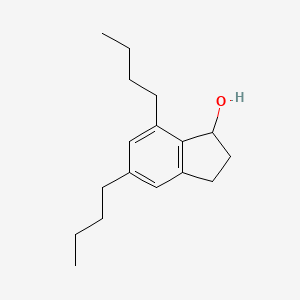
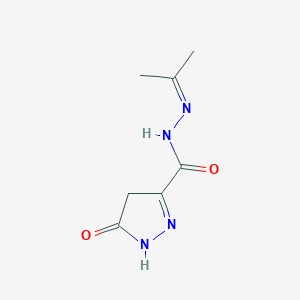
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
